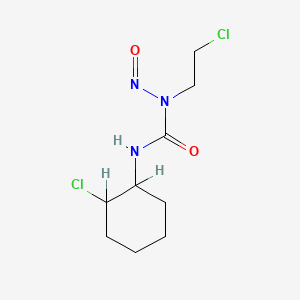
Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea typically involves the reaction of 2-chlorocyclohexylamine with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
化学反应分析
Types of Reactions
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the disruption of DNA synthesis and cell division. This property makes it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-chloroethyl)-3-(2-chlorophenyl)-1-nitrosourea
- 1-(2-chloroethyl)-3-(2-chlorobenzyl)-1-nitrosourea
Uniqueness
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of both cyclohexyl and chloroethyl groups in the same molecule allows for a range of chemical modifications and applications that are not possible with other similar compounds.
属性
CAS 编号 |
13909-11-0 |
|---|---|
分子式 |
C9H15Cl2N3O2 |
分子量 |
268.14 g/mol |
IUPAC 名称 |
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15) |
InChI 键 |
AVQDABCAQFMRFT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


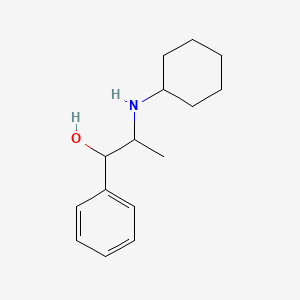
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
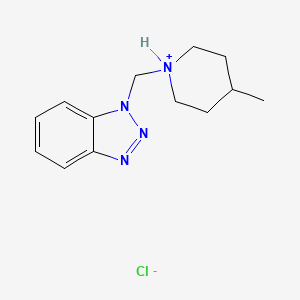
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
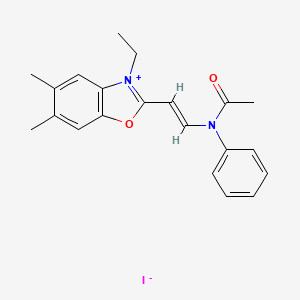
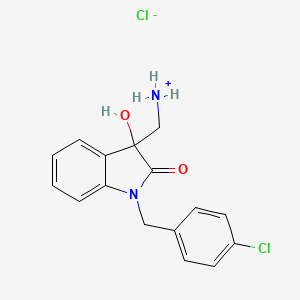

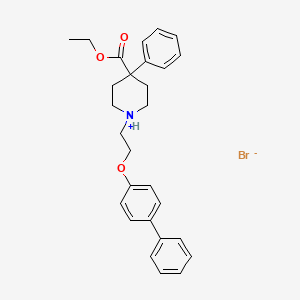
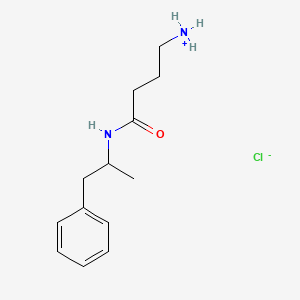



![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
